4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a morpholin-4-ylcarbamoyl group, and a nitro group at the 3-position on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Carbamoylation: The nitrated intermediate is then reacted with morpholine and a suitable carbamoylating agent, such as phosgene or triphosgene, to form the morpholin-4-ylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, concentrations, and reaction times to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-amino-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholin-4-ylcarbamoyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide: Similar in structure but with additional chloro groups, which may alter its reactivity and biological activity.
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide: Contains a sulfonamide group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a morpholin-4-ylcarbamoyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O5/c13-9-2-1-8(7-10(9)17(20)21)11(18)14-12(19)15-16-3-5-22-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBGJYGPYAHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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